molecular formula C13H13BrN2O3S B604247 4-bromo-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide CAS No. 1428152-81-1

4-bromo-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide

Cat. No.: B604247
CAS No.: 1428152-81-1
M. Wt: 357.22g/mol
InChI Key: BUVJBJFPOGRZEL-UHFFFAOYSA-N
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Description

4-bromo-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, a pyridine ring, and a sulfonamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

4-bromo-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-methoxyaniline: Similar structure but lacks the pyridine and sulfonamide groups.

    4-bromo-3-methoxybenzenesulfonamide: Similar structure but lacks the pyridine group.

    4-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide: Similar structure but lacks the bromine atom.

Uniqueness

4-bromo-3-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, pyridine ring, and sulfonamide group makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

1428152-81-1

Molecular Formula

C13H13BrN2O3S

Molecular Weight

357.22g/mol

IUPAC Name

4-bromo-3-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H13BrN2O3S/c1-9-5-6-15-13(7-9)16-20(17,18)10-3-4-11(14)12(8-10)19-2/h3-8H,1-2H3,(H,15,16)

InChI Key

BUVJBJFPOGRZEL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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